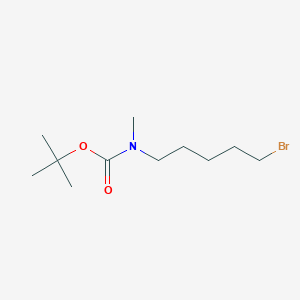
(2S)-2-methoxypropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-methoxypropane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) and a methoxy group (-OCH3) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methoxypropane-1-thiol typically involves the reaction of a suitable precursor with a thiolating agent. One common method is the reaction of (2S)-2-methoxypropanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursor and thiolating agent are continuously fed into the system. The reaction is carefully controlled to optimize yield and purity. Post-reaction, the product is typically purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methoxypropane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-methoxypropane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox processes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2S)-2-methoxypropane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, affecting their function. This interaction can modulate redox signaling pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol with a single carbon atom.
Ethanethiol: A thiol with a two-carbon backbone.
2-Mercaptoethanol: Contains both a thiol and a hydroxyl group.
Uniqueness
(2S)-2-methoxypropane-1-thiol is unique due to the presence of both a methoxy and a thiol group on a chiral carbon. This structural feature imparts distinct chemical reactivity and potential for stereospecific interactions in biological systems.
Properties
CAS No. |
2348281-06-9 |
|---|---|
Molecular Formula |
C4H10OS |
Molecular Weight |
106.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



